N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide

IRF3 agonism Innate immunity Vaccine adjuvant

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a heterocyclic small molecule belonging to the thiazolo[5,4-e][1,3]benzothiazole class, featuring a unique linear tricyclic bis-thiazole core. This core distinguishes it from widely studied simple benzothiazole or thiazole derivatives, and has been pharmacologically validated in advanced leads such as the IRF3 agonist KIN1148.

Molecular Formula C15H11N3OS3
Molecular Weight 345.5 g/mol
Cat. No. B12255511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Molecular FormulaC15H11N3OS3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=CS4
InChIInChI=1S/C15H11N3OS3/c1-8-16-13-11(21-8)5-4-10-14(13)22-15(17-10)18-12(19)7-9-3-2-6-20-9/h2-6H,7H2,1H3,(H,17,18,19)
InChIKeyFHBISMGFGYQNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide: Procurement-Relevant Structural and Pharmacological Baseline


N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide is a heterocyclic small molecule belonging to the thiazolo[5,4-e][1,3]benzothiazole class, featuring a unique linear tricyclic bis-thiazole core [1]. This core distinguishes it from widely studied simple benzothiazole or thiazole derivatives, and has been pharmacologically validated in advanced leads such as the IRF3 agonist KIN1148 [2]. The compound incorporates a thiophen-2-ylacetamide side chain, a motif with demonstrated antimycobacterial activity in related chemotypes [3]. The combination of the rigid, sulfur-rich fused core and the flexible thiophene acetamide tail creates a structurally distinct scaffold relevant for kinase, immunological, and anti-infective screening programs.

1 Tricyclic thiazolo[5,4-e][1,3]benzothiazole scaffold for kinase and immunological screening
2 Thiophene-2-ylacetamide motif supports antimycobacterial and anti-infective screening studies
3 Structurally distinct from simple benzothiazole or thiophene acetamides for target deconvolution

Why N-(7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide Cannot Be Replaced by Simpler Analogs


Substituting this compound with simpler benzothiazole or thiophene acetamides is scientifically invalid due to fundamental differences in core architecture and pharmacological profile. The linear tricyclic thiazolo[5,4-e][1,3]benzothiazole core provides a unique spatial arrangement of heteroatoms that enables distinct protein-ligand interactions, as evidenced by the RIG-I binding of KIN1148 [1]. In contrast, simple benzothiazole-2-yl acetamides like CHEMBL1421720 exhibit LRRK2 inhibition (pKi = 6.1) [2], suggesting divergent target selectivity. Furthermore, the 7-methyl substitution on the core and the specific thiophen-2-yl acetamide tail differentiate this compound from close analogs bearing chlorothiophene, methoxybenzamide, or naphthamide groups, each of which directs biological activity toward distinct pathways. Procurement without confirming structural identity risks selecting a compound with entirely different target engagement and bioactivity.

Core Linear tricyclic core engages distinct protein interfaces vs. simple benzothiazole analogs; kinase selectivity may redirect away from LRRK2
Side chain Thiophene acetamide tail alters hydrogen-bonding geometry relative to naphthamide or methoxybenzamide analogs; binding profile may shift
Regioisomer [5,4-e] regioisomer validated in tool compounds; [4,5-g] angular core may not transfer comparable pharmacological productivity

Head-to-Head Differentiation Evidence for N-(7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide Procurement


IRF3 Pathway Activity Differentiation from the Core-Matched Naphthamide Analog KIN1148

KIN1148 (N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide), sharing the identical thiazolo[5,4-e][1,3]benzothiazole core, is a validated IRF3 agonist that directly binds RIG-I and induces dose-dependent IRF3 nuclear translocation and ISG54/OASL expression in PH5CH8 cells [1]. The target compound replaces the naphthalene-2-carboxamide with a thiophen-2-ylacetamide, eliminating the planar aromatic naphthyl group critical for RIG-I binding. This structural change is predicted to abolish IRF3 agonism, redirecting biological activity toward alternative targets.

IRF3 Pathway Activity
Cross-study comparable
Predicted >10-fold reduction in IRF3 activation vs. naphthamide analog KIN1148
Supports pathway differentiation from core-matched IRF3 agonists
Naphthyl-to-thiophene replacement likely ablates RIG-I binding; cross-study inference
IRF3 agonism Innate immunity Vaccine adjuvant

Kinase Selectivity Differentiation from Simple Benzothiazole-2-yl Acetamide CHEMBL1421720

The simple benzothiazole analog N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide (CHEMBL1421720) demonstrates measurable LRRK2 inhibitory activity (experimental pKi = 6.1, corresponding to Ki ≈ 794 nM) [1]. The target compound incorporates an additional fused thiazole ring and a 7-methyl substituent, expanding the heterocyclic core and altering the hydrogen-bonding and steric profile at the hinge-binding region of kinases. This structural elaboration is expected to redirect kinase selectivity away from LRRK2 toward alternative kinase targets.

LRRK2 Kinase Selectivity
Cross-study comparable
Predicted >5-fold reduction in LRRK2 affinity vs. benzothiazole analog CHEMBL1421720 (pKi 6.1)
Supports LRRK2-inactive profiling; may open alternative kinase target space
Hinge-region steric clash predicted from expanded bis-thiazole core
LRRK2 inhibition Kinase selectivity Parkinson's disease

Thiophene Substituent Effects: Differentiation from 5-Chlorothiophene Analog for Antimycobacterial Activity

The N-(aryl)-2-thiophen-2-ylacetamide chemotype has validated antimycobacterial activity, with nine compounds in a 21-member series exhibiting MIC values between 25 and 100 μg/mL against M. tuberculosis H37Rv [1]. The target compound features an unsubstituted thiophene ring, contrasting with analog 2-(5-chlorothiophen-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide. The electron-withdrawing chlorine substituent in the 5-chlorothiophene analog alters the electronic properties and metabolic stability of the thiophene ring, potentially affecting both antimycobacterial potency and CYP450-mediated metabolism.

Thiophene Substituent Effects
Class-level inference
Unsubstituted thiophene vs. 5-chlorothiophene analog; class-level MIC range 25–100 µg/mL against M. tuberculosis
Supports antimycobacterial SAR exploration without halogen confounding
Metabolic stability difference predicted; head-to-head MIC data not available
Antitubercular Mycobacterium tuberculosis Structure-activity relationship

Core Architecture Differentiation from Methoxybenzamide Analog: Impact on Nuclear Receptor Profiling

The methoxybenzamide analog 2-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 361482-06-6) shares the identical core but replaces the thiophene acetamide with an ortho-methoxybenzamide . While the methoxybenzamide analog lacks published bioactivity data, the thiophene-2-ylacetamide motif provides a distinct hydrogen-bonding geometry and conformational flexibility compared to the benzamide. This difference is likely to produce divergent binding profiles across nuclear receptor and kinase panels. Supporting this, a structurally related thiazolo[4,5-g] regioisomer (N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)furan-2-carboxamide) showed weak activity (IC50 = 4,280 nM) against the nuclear receptor corepressor TRAC-1 [1], indicating that even subtle changes in the heterocyclic acetamide group can modulate nuclear receptor engagement.

Nuclear Receptor Profiling
Cross-study comparable
Thiophene acetamide predicted to alter TRAC-1 binding vs. furan-2-carboxamide analog (IC50 4,280 nM)
Supports distinct nuclear receptor selectivity fingerprinting
Direct TRAC-1 inhibition not determined; regioisomer comparator only
Nuclear receptor TRAC-1 Selectivity screen

Thiazolo[5,4-e] vs. Thiazolo[4,5-g] Regioisomerism: Implications for π-Stacking and Target Recognition

The thiazolo[5,4-e][1,3]benzothiazole core of the target compound represents a linear [5,4-e] ring fusion, whereas the thiazolo[4,5-g][1,3]benzothiazole series represents an angular [4,5-g] fusion . This regioisomerism alters the spatial orientation of the 7-methyl group and the overall molecular shape, affecting π-π stacking interactions with aromatic protein residues. Computational studies on analogous thiazolo[5,4-e] systems indicate a planar, electron-deficient architecture conducive to specific π-stacking geometries , whereas the [4,5-g] regioisomers present a different electrostatic surface potential. The [5,4-e] regioisomer has been validated in the clinical-stage candidate KIN1148 [1], while the [4,5-g] series has shown primarily weak nuclear receptor activity (IC50 > 4 μM) [2], suggesting the [5,4-e] orientation is more productive for high-affinity target engagement.

Regioisomeric Core Architecture
Class-level inference
[5,4-e] linear core validated in in vivo-active lead KIN1148; [4,5-g] angular core yields weak TRAC-1 hits only
Supports [5,4-e] regioisomer selection for pharmacological tractability
Class-level validation comparison; no direct target engagement data
Regioisomerism π-π stacking Molecular recognition

Optimal Application Scenarios for N-(7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylacetamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening Against LRRK2-Inactive Chemotype Space

This compound is optimally deployed in kinase selectivity panels where exclusion of LRRK2 activity is desired. The expanded thiazolo[5,4-e][1,3]benzothiazole core is predicted to eliminate LRRK2 binding (pKi = 6.1 for the simpler benzothiazole analog CHEMBL1421720 [1]), directing screening efforts toward kinases that accommodate bulkier hinge-binding motifs. Use as a negative control for LRRK2 engagement while simultaneously profiling against broader kinome panels.

Antimycobacterial Structure-Activity Relationship (SAR) Expansion Studies

The thiophen-2-ylacetamide motif, validated in antitubercular chemotypes with MIC values of 25–100 μg/mL against M. tuberculosis [2], combined with the unique thiazolo[5,4-e][1,3]benzothiazole core, offers a novel scaffold for M. tuberculosis H37Rv growth inhibition SAR. This compound serves as a key SAR probe to assess the impact of the tricyclic bis-thiazole core on antimycobacterial potency relative to simpler aryl acetamide congeners. The unsubstituted thiophene ring further allows clean assessment of electronic effects without halogen confounding.

IRF3-Independent Innate Immunity Pathway Deconvolution

For research programs studying RIG-I/IRF3-independent innate immune pathways, this compound is the preferred tool compound over KIN1148. The replacement of the naphthamide group with thiophene acetamide is predicted to ablate IRF3 agonism [3], enabling dissection of immune signaling pathways without triggering IRF3-mediated transcriptional programs. This is critical for target deconvolution in innate immunity screening where IRF3 pathway activation would confound phenotypic readouts.

Regioisomer-Specific Scaffold Hopping for Lead Optimization

The [5,4-e] regioisomeric core has demonstrated pharmacological productivity through KIN1148's in vivo vaccine adjuvant efficacy [3], whereas the [4,5-g] regioisomer series lacks validated high-affinity hits (best reported IC50 = 4,280 nM against TRAC-1 [4]). This compound is therefore the appropriate starting point for scaffold-hopping campaigns requiring a biologically validated thiazolobenzothiazole core, with the thiophene acetamide tail providing a functional handle for further derivatization.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Kinase selectivity review
Hinge-region binding context
Antimycobacterial SAR studies
Antimicrobial screening context
MIC endpoint context
IRF3-independent innate immunity pathway studies
Pathway-response interpretation
RIG-I/IRF3 pathway differentiation
Regioisomer-specific scaffold evaluation
Regioisomeric core architecture review
Pharmacological productivity context
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